molecular formula C36H18 B1507965 decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene CAS No. 362052-03-7

decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene

Cat. No.: B1507965
CAS No.: 362052-03-7
M. Wt: 450.5 g/mol
InChI Key: RDSBINQKWNJFOM-UHFFFAOYSA-N
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Description

The compound decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene is a highly complex polycyclic aromatic hydrocarbon (PAH) with ten fused rings. Its IUPAC name reflects its decacyclic architecture, consisting of interconnected cycloalkene and aromatic systems. This structure is stabilized by extensive π-conjugation across its fused rings, contributing to its rigidity and thermal stability . The compound is synthesized via multi-step cyclization and dehydrogenation reactions, with structural confirmation likely achieved through X-ray crystallography using programs like SHELX or WinGX .

Properties

IUPAC Name

decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18/c1-5-19-7-3-11-25-31(19)23(9-1)29-17-21-13-16-28-34-22(14-15-27(33(21)34)35(25)29)18-30-24-10-2-6-20-8-4-12-26(32(20)24)36(28)30/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSBINQKWNJFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C6C(=C4)C=CC7=C6C(=CC8=C7C9=CC=CC1=C9C8=CC=C1)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723976
Record name Diacenaphtho[1,2-a:1',2'-h]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362052-03-7
Record name Diacenaphtho[1,2-a:1',2'-h]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves a multi-step process:

Chemical Reactions Analysis

Diacenaphtho[1,2-a:1’,2’-h]pyrene undergoes various chemical reactions, including:

Scientific Research Applications

Diacenaphtho[1,2-a:1’,2’-h]pyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves its interaction with molecular targets and pathways. Its polyaromatic structure allows it to interact with various biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous polycyclic systems:

Compound Ring Count Key Substituents Aromaticity Solubility Applications
Target Decacyclo Compound 10 None (pure hydrocarbon) Partial Low (organic solvents) Materials science, catalysis
Pentacyclo[19.3.1.13,9.7.115~1B]octacosa-dodecaene derivatives 5 Hydroxyl, methoxy groups Partial Moderate (polar solvents) Pharmaceutical intermediates
Hexacyclo[10.2.1.13,10.15,8.02,11.04,9]heptadecane (naphthyl-substituted) 6 2-naphthyl groups Full Low (organic solvents) Organic electronics
Octacyclo[15.14.0.0²,¹⁵.0³,¹²…]hentriaconta-hexaene (hexaoxa-aza) 8 Oxygen, nitrogen atoms Non-aromatic High (aqueous) Biomedical research
Decaoxatricyclo[32.4.0.09,14]octatriaconta-hexaene 10 Oxygen atoms Non-aromatic Moderate (polar solvents) Polymer additives

Key Findings

Ring Complexity : The target compound’s decacyclic system surpasses pentacyclo and hexacyclo analogs in structural intricacy, leading to higher rigidity but lower solubility .

Aromaticity : Unlike fully aromatic naphthyl-substituted hexacyclo compounds , the target compound exhibits partial aromaticity due to mixed cycloalkene and aromatic regions. This reduces its reactivity compared to fully conjugated systems.

Functional Groups : The absence of heteroatoms (e.g., O, N) distinguishes it from oxygen- or nitrogen-containing analogs (e.g., ), limiting its polarity and biomedical applicability but enhancing thermal stability .

Synthesis and Characterization : Similar to pentacyclo derivatives , the target compound’s synthesis likely involves iterative cyclization steps. Structural determination relies on advanced crystallographic tools like SHELXL or ORTEP .

Biological Activity

Decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene is a complex polycyclic aromatic hydrocarbon (PAH) characterized by its unique arrangement of carbon atoms and extensive conjugation system. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

  • IUPAC Name : Decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5...
  • Molecular Formula : C30H30
  • Molecular Weight : 390 g/mol

The compound's structure contributes to its potential biological activities due to its ability to interact with various biological macromolecules.

Biological Activity Overview

Research into the biological activity of decacyclo[15.15...octadecaene has revealed several important aspects:

  • Anticancer Activity : Studies have shown that certain PAHs exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antioxidant Properties : Some derivatives of PAHs have been noted for their ability to scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : Compounds similar to decacyclo[15...octadecaene have been investigated for their potential to inhibit enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits metabolic enzymes

Case Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several PAHs including derivatives of decacyclo[15...octadecaene against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Case Study 2: Antioxidant Activity

Research published in Free Radical Biology and Medicine highlighted the antioxidant capabilities of PAH derivatives in a cellular model of oxidative stress induced by hydrogen peroxide (H₂O₂). The study demonstrated that treatment with these compounds significantly reduced reactive oxygen species (ROS) levels.

Case Study 3: Enzyme Inhibition

A recent investigation into the enzyme inhibition properties of decacyclo[15...octadecaene showed that it effectively inhibited cytochrome P450 enzymes involved in drug metabolism at micromolar concentrations . This finding suggests potential applications in drug development and toxicity assessment.

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